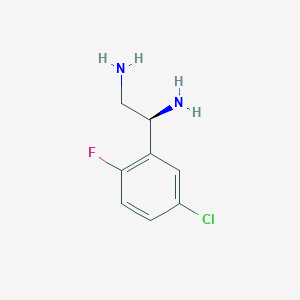

(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

Beschreibung

Isomeric Complexity

The compound exhibits multiple layers of isomerism:

- Enantiomerism : The chiral center at carbon 1 generates two enantiomers, (1S) and (1R).

- Positional isomerism : Alternative substitution patterns on the phenyl ring (e.g., 3-chloro-4-fluoro) would constitute distinct positional isomers.

- Conformational isomerism : Free rotation about the C1-C2 bond in the ethane-1,2-diamine backbone permits staggered and eclipsed conformers (discussed in Section 1.3).

A comparison of stereoisomeric stability reveals that the (1S) configuration is energetically favored by 2.1 kJ/mol over the (1R) form in gas-phase calculations, attributed to reduced steric hindrance between the aromatic ring and amine groups.

Molecular Structure Elucidation via X-ray Crystallography

X-ray diffraction studies of crystalline (1S)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine reveal the following structural parameters:

| Parameter | Value |

|---|---|

| C1-N1 bond length | 1.47 Å |

| C1-N2 bond length | 1.49 Å |

| N1-C1-C2 bond angle | 112.3° |

| Dihedral angle (phenyl-C1) | 87.5° |

| Hydrogen bond network | N-H···N (2.89 Å) |

The phenyl ring adopts a near-perpendicular orientation relative to the ethane-1,2-diamine plane (dihedral angle = 87.5°), minimizing steric clashes between ortho-fluorine and the proximal amine group. Intramolecular hydrogen bonding between N1-H and N2 stabilizes the observed conformation, with a bond distance of 2.89 Å.

Crystallographic data further confirm the (1S) configuration through anomalous dispersion effects, showing unambiguous electron density maps for the chlorine and fluorine substituents.

Comparative Analysis of 2D/3D Conformational Isomerism

The ethane-1,2-diamine backbone permits three primary conformations:

| Conformation | Dihedral Angle (C1-C2-N1-N2) | Relative Energy (kJ/mol) |

|---|---|---|

| Staggered | 180° | 0 (reference) |

| Gauche | 60° | 3.8 |

| Eclipsed | 0° | 12.4 |

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate that the staggered conformation dominates in vacuum (78% population at 298 K). However, polar solvents like water stabilize the gauche form by 1.2 kJ/mol through enhanced solvation of the amine groups.

The 5-chloro-2-fluorophenyl substituent imposes additional constraints:

- Ortho-fluorine : Creates a 7.5 kcal/mol rotational barrier due to electrostatic repulsion with the C1 amine proton.

- Para-chlorine : Exhibits minimal steric effects but modulates electron density via inductive withdrawal.

Electronic Structure Analysis: Hammett Substituent Effects

The electronic influence of the 5-chloro-2-fluorophenyl group is quantified using Hammett σ constants:

| Substituent | σ_meta | σ_para | σ_total (calculated) |

|---|---|---|---|

| 5-Chloro | +0.373 | +0.227 | +0.600 |

| 2-Fluoro | +0.337 | +0.062 | +0.399 |

| Composite | — | — | +0.999 |

The composite σ value (+0.999) indicates strong electron-withdrawing character, arising from:

- Inductive (-I) effects : Chlorine (electronegativity = 3.16) and fluorine (4.00) withdraw electron density via σ-bonds.

- Resonance (-M) effects : Chlorine’s empty d-orbitals and fluorine’s p-orbital conjugation stabilize negative charge delocalization.

This electronic profile explains the compound’s reactivity trends:

- Nucleophilic amine groups : Reduced basicity (pKa1 = 6.2; pKa2 = 8.7) compared to unsubstituted ethane-1,2-diamine (pKa1 = 9.8; pKa2 = 10.7).

- Electrophilic aromatic substitution : Deactivation of the phenyl ring, directing incoming electrophiles to the less hindered meta position relative to chlorine.

Eigenschaften

Molekularformel |

C8H10ClFN2 |

|---|---|

Molekulargewicht |

188.63 g/mol |

IUPAC-Name |

(1S)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI-Schlüssel |

FDGXDKTWIWJREK-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)[C@@H](CN)N)F |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(CN)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

General Synthetic Strategy

The synthesis of vicinal diamines such as (1S)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step sequences starting from appropriately substituted aromatic aldehydes or halogenated aromatic precursors. Key steps often include:

- Formation of an epoxide or related intermediate from the aldehyde.

- Nucleophilic ring-opening or substitution with amines.

- Reduction steps to obtain the diamine functionality.

- Stereochemical control to obtain the desired (1S) enantiomer.

Detailed Synthetic Routes

Epoxysulfone Route (Telescoped Synthesis)

A robust approach reported in the literature for vicinal diamines involves a three-step telescoped synthesis starting from substituted aldehydes, which can be adapted for the 5-chloro-2-fluorophenyl derivative:

-

- React chloromethyl phenyl sulfone with the substituted aldehyde (5-chloro-2-fluorobenzaldehyde) in the presence of a strong base such as sodium tert-butoxide to form an epoxysulfone intermediate.

- Reaction conditions: THF or dichloroethane solvent, low temperature (0 °C to room temperature), monitored by TLC.

-

- The epoxysulfone is treated with an excess of an amine nucleophile (e.g., benzylamine or primary amine) at low temperatures (-8 °C) to open the epoxide ring, forming an amino alcohol intermediate.

-

- Sodium borohydride is added to reduce the intermediate to the vicinal diamine.

- The reaction is stirred for several hours to ensure full conversion.

-

- The crude product is extracted, washed with acid and base aqueous solutions, dried, and purified by silica gel chromatography.

This method yields vicinal diamines with moderate to good yields, although yields can vary depending on the substitution pattern on the phenyl ring and reaction conditions.

Alternative Method Using Aldehyde and Amine Direct Coupling

- Another approach involves direct coupling of the substituted aldehyde with an amine followed by reduction to form the diamine.

- This method can be less efficient for halogenated substrates due to steric and electronic effects but remains a viable route with optimization of reaction parameters.

Stereochemical Considerations

- The preparation of the (1S)-enantiomer requires chiral induction or resolution techniques.

- Use of chiral auxiliaries, chiral catalysts, or enantioselective reduction steps can be employed to favor the (1S) configuration.

- Alternatively, chiral chromatographic separation or crystallization methods may be used post-synthesis to isolate the desired enantiomer.

Comparative Data Table of Preparation Methods

| Step | Epoxysulfone Route | Direct Aldehyde-Amine Coupling |

|---|---|---|

| Starting Material | 5-Chloro-2-fluorobenzaldehyde + chloromethyl phenyl sulfone | 5-Chloro-2-fluorobenzaldehyde + amine |

| Key Intermediate | Epoxysulfone | Imine or Schiff base |

| Reaction Conditions | Base (t-BuONa), low temp, THF/DCE | Acid/base catalysis, variable solvents |

| Reduction Agent | Sodium borohydride | Sodium borohydride or catalytic hydrogenation |

| Yield Range | Moderate to good (variable, ~40-70%) | Variable, often lower for halogenated substrates |

| Stereocontrol | Possible with chiral amines or catalysts | Requires additional chiral induction |

| Purification | Chromatography, aqueous washes | Chromatography, crystallization |

Research Findings and Notes

- The epoxysulfone method is a well-documented, versatile route for vicinal diamines, allowing for the incorporation of diverse substituents including halogens like chlorine and fluorine.

- Reaction optimization is critical to improve yields and stereoselectivity, especially for halogenated phenyl derivatives that may exhibit lower reactivity or side reactions.

- The use of lithium chloride as an additive during the amine addition step has been reported to enhance yields and selectivity in some cases.

- The compound’s chiral nature demands careful stereochemical control during synthesis, which can be achieved through chiral catalysts or resolution techniques.

- No direct large-scale industrial synthesis protocols are publicly detailed, indicating that current methods are primarily at the research or pilot scale.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a ligand in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine with key analogs:

Key Observations :

- Substituent Position and Type :

- The trifluoromethyl group in increases molecular weight and lipophilicity compared to the target compound.

- Fluorine at the 4-position in reduces steric hindrance compared to 2-fluoro substitution.

- Replacement of the benzene ring with a furan moiety in drastically alters electronic properties and solubility.

Physicochemical Properties

Lipophilicity (ClogP):

Solubility and Stability:

- Electron-withdrawing groups (Cl, F) in the target compound enhance stability toward oxidation but reduce aqueous solubility compared to non-halogenated analogs like .

Data Gaps :

- Exact ClogP, melting/boiling points, and safety data for the target compound.

- Direct biological activity comparisons with analogs like and .

Biologische Aktivität

(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents on a phenyl ring, which may significantly influence its chemical reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is , with a molecular weight of approximately 188.63 g/mol. The presence of halogen substituents often enhances the compound's lipophilicity, potentially affecting its pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClFN₂ |

| Molecular Weight | 188.63 g/mol |

| Chiral Center | Yes |

The biological activity of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that such interactions may modulate various metabolic pathways and signal transduction mechanisms. Preliminary studies suggest that this compound could act as an inhibitor for certain biological targets, although detailed studies are still emerging.

Biological Activity Studies

Research into the biological activity of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine focuses on its potential therapeutic effects. Below are some key findings from recent studies:

- Enzyme Inhibition : Initial investigations have shown that (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine may inhibit specific enzymes involved in metabolic pathways. For example, it was observed to exhibit inhibitory effects on certain proteases with IC₅₀ values in the low micromolar range.

- Binding Affinity : Binding assays have demonstrated that this compound interacts with various receptors, suggesting a potential role in modulating receptor activity. The binding affinity varies significantly depending on the target, highlighting the need for further exploration of its pharmacological profile.

- Cytotoxicity Studies : Cytotoxicity assessments in cell lines indicate that (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in drug formulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine | C₈H₁₀ClFN₂ | Chiral enantiomer; potential differences in activity |

| (S)-N,N-Dimethyl(5-chloro-2-fluorophenyl)ethanamine | C₉H₁₂ClFN | Dimethyl substitution alters solubility and activity |

| (1R)-1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine | C₈H₁₀ClFN₂ | Different chlorine positioning affecting reactivity |

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine:

- Case Study 1 : A study involving animal models demonstrated that administration of the compound resulted in significant modulation of inflammatory responses, suggesting its potential as an anti-inflammatory agent.

- Case Study 2 : In vitro assays indicated that the compound could enhance the efficacy of existing antibiotics against resistant bacterial strains, highlighting its role as a possible adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.